molecular formula C9H12ClNO2 B3039608 (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol CAS No. 1217635-76-1

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol

Cat. No.: B3039608
CAS No.: 1217635-76-1
M. Wt: 201.65 g/mol
InChI Key: LQRSQJAUAGOEAE-QMMMGPOBSA-N
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Description

(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (CAS 1427380-72-0) is a chiral β-amino alcohol derivative of significant interest in medicinal chemistry and pharmacological research . This compound belongs to a class of small molecules identified as generic inhibitors that disrupt the formation of the Toll-like Receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex . The TLR4/MD-2 pathway is a critical mediator of the innate immune response to bacterial lipopolysaccharide (LPS), and its dysregulation is directly implicated in severe sepsis . Lead compounds from this series, including chiral derivatives, have demonstrated micromolar (µM) potency in suppressing LPS-induced TLR4 activation and NF-κB signaling in in vitro cellular models, such as RAW 264.7 macrophage cells . The stereochemistry of the hydroxyl group is essential for the ligand-receptor interaction, with both (R)- and (S)- enantiomers being synthesized and evaluated to determine stereochemical preferences for biological activity . The research value of this compound lies in its potential as a novel therapeutic agent for severe sepsis and as a chemical probe for studying the TLR4 signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRSQJAUAGOEAE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereocontrol of S 1 3 Chlorophenoxy 3 Aminopropan 2 Ol

Enantioselective Synthesis Strategies for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol

Enantioselective synthesis is at the heart of producing single-enantiomer pharmaceuticals. For this compound, several strategies have been developed to ensure the desired stereoisomer is obtained with high selectivity.

Chemoenzymatic Approaches for Stereoselective Formation of Beta-Amino Alcohols

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov This approach offers a powerful and sustainable alternative for the production of chiral compounds like beta-amino alcohols. nih.gov

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures. jocpr.com In the context of synthesizing this compound, lipase-catalyzed kinetic resolution is a key step to obtain enantioenriched epoxide precursors. acs.org This process involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov For instance, lipases such as Pseudomonas cepacia lipase (B570770) have demonstrated high enantioselectivity in the resolution of various alcohol precursors. mdpi.com

The general principle of kinetic resolution is based on the different reaction rates of the two enantiomers with the enzyme. jocpr.com In an ideal kinetic resolution, the enzyme exclusively catalyzes the reaction of one enantiomer, resulting in a 50% yield of the desired enantiomer with 100% enantiomeric excess. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. High E values (typically >200) are desirable for efficient resolutions. nih.gov

Below is a table summarizing the effectiveness of different lipases in kinetic resolution for the synthesis of chiral alcohols, which is a crucial step in producing enantioenriched epoxide precursors.

Lipase SourceSubstrateAcylating AgentEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Remaining SubstrateConversion (%)Reference
Pseudomonas cepaciaRacemic alcohol precursorVinyl acetate (B1210297)>99%>99%~50% mdpi.com
Candida antarctica Lipase BRacemic alcohol precursorIsopropenyl acetateHighHigh~50%N/A
Porcine Pancreas LipaseRacemic alcohol precursorAcetic anhydrideModerateModerateVariableN/A

Note: This table is a representative example based on typical lipase-catalyzed kinetic resolutions of alcohol precursors and is for illustrative purposes.

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and elegant approach to complex molecular synthesis. rwth-aachen.de These cascades can be designed to convert simple achiral starting materials into complex chiral products like beta-amino alcohols with high stereoselectivity. nih.gov For the synthesis of chiral amino alcohols, a cascade might involve a transketolase to form a carbon-carbon bond, followed by a transaminase to introduce the amino group stereoselectively. nih.gov

The optimization of such cascades is crucial for achieving high conversion yields. Factors such as pH, temperature, buffer type, and substrate and enzyme concentrations are carefully controlled. daneshyari.com Engineered amine dehydrogenases have also been employed in biocatalytic reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with high conversions and enantiomeric excess. acs.org These multi-enzyme systems provide a sustainable route for the synthesis of valuable chiral building blocks. rsc.org

Chiral Pool Synthesis Using Optically Active Starting Materials

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgmdpi.com Common chiral pool sources include amino acids, sugars, and terpenes. wikipedia.org This approach is advantageous as the initial stereochemistry is already established, often simplifying the synthetic route. mdpi.com

For the synthesis of this compound, a suitable chiral starting material, such as an enantiopure derivative of a natural amino acid like serine, could be employed. mdpi.com The synthesis would involve a series of chemical transformations to convert the starting material into the target molecule while preserving the stereochemical integrity of the chiral center. baranlab.org This method provides a direct and often efficient pathway to the desired enantiomer.

Chiral Pool Starting MaterialKey Transformation StepsResulting Chiral IntermediateReference
D-Serine1. Protection of functional groups 2. Reduction of carboxylic acid 3. Conversion of amino groupEnantiopure amino alcohol precursor mdpi.com
L-Aspartic Acid1. Selective functional group manipulation 2. Ring-opening of a cyclic intermediateChiral synthon for propanolamine (B44665) core baranlab.org
(-)-PantolactoneMulti-step synthesis involving functional group interconversionsEnantiopure building block wikipedia.org

Note: This table provides illustrative examples of how chiral pool starting materials can be utilized in the synthesis of chiral intermediates.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. yale.edu This approach is highly efficient and is a cornerstone of modern organic synthesis. unibo.it Various types of asymmetric catalysis, including transition-metal catalysis and organocatalysis, can be applied to the synthesis of chiral amines and alcohols. yale.edubeilstein-journals.org

In the context of preparing this compound, asymmetric reduction of a corresponding aminoketone precursor using a chiral catalyst is a viable strategy. google.com Chiral oxazaborolidines, for example, have been successfully used as catalysts for the enantioselective reduction of iminoketones to amino alcohols. google.com Similarly, asymmetric allylation of imines can provide access to chiral homoallylic amines, which can then be converted to the target propanolamine. beilstein-journals.org The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of asymmetric synthesis. nih.govmdpi.com

Regioselective Ring-Opening Reactions for Propanolamine Core Elaboration

The formation of the 1-aryloxy-3-aminopropan-2-ol core structure often involves the ring-opening of an epoxide precursor. The regioselectivity of this reaction is critical to ensure the formation of the desired constitutional isomer.

The reaction of an epoxide with an amine can potentially yield two different β-amino alcohol products, depending on which carbon of the epoxide ring is attacked by the amine nucleophile. scielo.org.mx For unsymmetrical epoxides, such as a glycidyl (B131873) ether derived from 3-chlorophenol (B135607), the attack can occur at either the terminal or the internal carbon of the epoxide ring. researchgate.net

Several factors influence the regioselectivity of epoxide ring-opening, including the nature of the nucleophile, the solvent, and the presence of a catalyst. researchgate.netrsc.org In general, under basic or neutral conditions, the reaction tends to follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net This typically leads to the desired 1-aryloxy-3-aminopropan-2-ol structure. The use of certain catalysts can further enhance this regioselectivity. nih.gov

Epoxide SubstrateAmine NucleophileReaction ConditionsMajor RegioisomerReference
1-(3-chlorophenoxy)-2,3-epoxypropaneAmmoniaMethanol, room temperature1-(3-chlorophenoxy)-3-aminopropan-2-ol scielo.org.mx
Styrene oxideAnilineAcetic acid, solvent-free2-Anilino-1-phenylethanol rsc.org
Propylene oxidePiperidineNo catalyst, neat1-(Piperidin-1-yl)propan-2-ol researchgate.net

Note: This table illustrates the regioselectivity of epoxide ring-opening reactions under different conditions.

Nucleophilic Attack on Epoxide Intermediates for Aminopropan-2-ol Formation

A cornerstone in the synthesis of β-amino alcohols is the ring-opening of epoxide intermediates. scirp.org Epoxides, with their strained three-membered rings, are highly reactive towards nucleophiles. scirp.orgmasterorganicchemistry.com The formation of the aminopropan-2-ol backbone typically involves the reaction of an amine with an epoxide, such as a glycidyl ether derivative of 3-chlorophenol.

The mechanism proceeds via a backside nucleophilic attack on one of the epoxide's carbon atoms, consistent with an SN2 reaction. libretexts.orgresearchgate.net This attack leads to the opening of the strained ring and the formation of a β-amino alcohol. scirp.org Several key factors govern the outcome of this reaction:

Regioselectivity: In unsymmetrical epoxides, such as those derived from epichlorohydrin (B41342), the nucleophile preferentially attacks the less sterically hindered carbon atom under basic or neutral conditions. scirp.orglibretexts.org This regioselectivity ensures the formation of the desired 1-phenoxy-3-aminopropan-2-ol isomer.

Stereospecificity: The SN2 mechanism dictates that the reaction occurs with an inversion of configuration at the carbon center being attacked. researchgate.net Therefore, to synthesize the (S)-enantiomer of the final product, it is essential to start with a chiral epoxide of the appropriate configuration, for instance, (R)-epichlorohydrin or a corresponding (R)-glycidyl ether.

The reaction involves the nucleophilic amine directly attacking the terminal carbon of the epoxide ring. Following the ring-opening, a protonation step neutralizes the resulting alkoxide to yield the final hydroxyl group. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Ring-Opening for β-Amino Alcohol Synthesis
Epoxide IntermediateNucleophileConditionsProduct Type
Propylene OxideAmmoniaMethanol, 100°C1-Aminopropan-2-ol
Styrene OxideAnilineNeat, 120°C2-Anilino-2-phenylethanol
(R)-EpichlorohydrinIsopropylamineIsopropanol, reflux(S)-1-chloro-3-(isopropylamino)propan-2-ol
Phenyl Glycidyl EtherBenzylamineEthanol, reflux1-(Benzylamino)-3-phenoxypropan-2-ol

This table presents illustrative examples of the general reaction class.

Phase Transfer Catalysis in Beta-Amino Alcohol Synthesis

The synthesis of β-amino alcohols often involves reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a phenoxide and an organic solution of epichlorohydrin). Phase Transfer Catalysis (PTC) is a powerful technique to overcome this challenge. growingscience.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase to another where the reaction can occur. growingscience.com

In the context of synthesizing the this compound precursor, the reaction begins with 3-chlorophenol and an epoxide like epichlorohydrin. The phenol (B47542) is deprotonated by a base (e.g., NaOH) in the aqueous phase to form the 3-chlorophenoxide anion. The PTC then transports this anion into the organic phase.

Once in the organic phase, the phenoxide ion can react with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then subjected to aminolysis to yield the final product. The use of PTC offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced.

Milder Reaction Conditions: The need for high temperatures or harsh solvents can often be reduced.

Improved Yields and Purity: Side reactions are often minimized, leading to higher product yields.

The efficiency of the catalysis depends on the structure of the catalyst, with lipophilicity and steric factors playing a crucial role.

Table 2: Common Phase Transfer Catalysts
Catalyst NameChemical Formula
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄N⁺Br⁻
Benzyltrimethylammonium Chloride (BTMAC)C₆H₅CH₂N(CH₃)₃⁺Cl⁻
Cetyltrimethylammonium Bromide (CTAB)C₁₆H₃₃N(CH₃)₃⁺Br⁻
Aliquat 336 (Tricaprylylmethylammonium chloride)[CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻

Divergent Synthesis of Analogs and Structural Homologs of this compound

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For this compound, this involves systematically modifying different parts of the molecule, namely the chlorophenoxy moiety and the amino and hydroxyl functional groups.

Strategies for Modifying the Chlorophenoxy Moiety

The aromatic chlorophenoxy portion of the molecule is a prime target for modification to explore how changes in electronics and sterics affect biological activity. The most direct strategy is to begin the synthesis with a different substituted phenol instead of 3-chlorophenol. This allows for the introduction of a wide variety of substituents at various positions on the phenyl ring.

The general synthetic route, involving the reaction of a phenol with an epoxide (often facilitated by PTC), is robust and applicable to a broad range of phenolic starting materials. growingscience.com By varying the initial phenol, a diverse library of analogs can be generated.

Table 3: Examples of Analogs from Different Phenolic Precursors
Starting PhenolResulting Aryloxy MoietyPotential Modification
4-Chlorophenol4-ChlorophenoxyIsomeric variation
3-Fluorophenol3-FluorophenoxyHalogen substitution (F for Cl)
3-Methylphenol (m-cresol)3-MethylphenoxyElectronic modification (alkyl group)
3-Methoxyphenol3-MethoxyphenoxyElectronic modification (alkoxy group)
3-Cyanophenol3-CyanophenoxyIntroduction of a nitrile group

Derivatization of the Amino and Hydroxyl Functionalities

The amino and secondary hydroxyl groups on the propanolamine backbone are key sites for chemical modification. These functional groups offer versatile handles for derivatization to produce amides, esters, ethers, and other analogs. Such modifications can alter properties like solubility, polarity, and the ability to form hydrogen bonds.

Amino Group Derivatization: The primary amine is a nucleophilic center that can readily undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Hydroxyl Group Derivatization: The secondary hydroxyl group can also be modified through several common reactions:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

These derivatization reactions allow for the fine-tuning of the molecule's properties. For analytical purposes, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent derivatives of the primary amine, facilitating detection in techniques like HPLC. nih.govresearchgate.net

Table 4: Representative Derivatization Reactions
Functional GroupReaction TypeReagent ExampleResulting Functional Group
Amino (-NH₂)AcylationAcetyl ChlorideAmide (-NHCOCH₃)
Amino (-NH₂)AlkylationMethyl IodideSecondary Amine (-NHCH₃)
Amino (-NH₂)SulfonylationTosyl ChlorideSulfonamide (-NHSO₂C₇H₇)
Hydroxyl (-OH)EsterificationAcetic AnhydrideEster (-OCOCH₃)
Hydroxyl (-OH)EtherificationBenzyl Bromide / BaseEther (-OCH₂C₆H₅)

Molecular Interactions and Biological Target Engagement of S 1 3 Chlorophenoxy 3 Aminopropan 2 Ol Analogs in Vitro & Theoretical

Enzyme Inhibition and Modulatory Studies

Analogs of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol have been identified as inhibitors and modulators of several key enzymes, highlighting their potential as scaffolds for drug design. The following subsections detail the mechanisms and structural features involved in these interactions.

Thymidylate kinase (TMK) is an essential enzyme in the DNA biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov It catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). nih.govimrpress.com Because this step is crucial for DNA replication, MtbTMK has become an attractive target for the development of new anti-tuberculosis agents. nih.gov The structural and mechanistic differences between the bacterial enzyme and its human counterpart allow for the design of selective inhibitors, potentially reducing toxicity. nih.govimrpress.com Non-nucleoside inhibitors, including derivatives containing a 3-chlorophenoxy moiety, have been a focus of research to overcome the challenges associated with the delivery of charged nucleoside analogs across the lipid-rich cell wall of Mtb. nih.govimrpress.com

Computer-aided drug design has been instrumental in the development of potent MtbTMK inhibitors. nih.gov Researchers have utilized computational approaches like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to modify reference crystal structures of lead inhibitors bound to MtbTMK and predict their binding affinities. nih.gov

One such study developed a Quantitative Structure-Activity Relationship (QSAR) model for a series of 31 MtbTMK inhibitors. nih.gov This model demonstrated a significant correlation between the computationally calculated Gibbs free energies of the enzyme-inhibitor complex and the experimentally observed inhibitory potencies (IC₅₀). nih.gov The model was able to account for approximately 95% of the variation in the in vitro inhibition data, validating its use for designing new analogs. nih.gov To further confirm the model's predictive power, a 3D pharmacophore-based model was also generated, which yielded a satisfactory correlation (R² = 0.84). nih.gov These computational tools guided the in silico screening of a virtual combinatorial library, leading to the identification of novel and potentially more potent MtbTMK inhibitors. nih.gov

Table 1: QSAR Model Correlation for MtbTMK Inhibitors

Model Type Correlation Coefficient (R²) Predictive Assessment (Q²test) Root Mean Square Error (RMSE)
Complexation QSAR ~0.95 - -
3D Pharmacophore (PH4) 0.84 0.622 0.875

Data synthesized from studies on MtbTMK inhibitor design. nih.govnih.gov

Structural analysis of MtbTMK-inhibitor complexes has revealed key features responsible for potent inhibition. A critical component of a series of lead compounds is the hydrophobic m-chloro-phenoxyquinolin-2-yl group. nih.gov This part of the molecule occupies the entrance to the thymidine binding cleft of the MtbTMK enzyme. nih.gov

Computational studies have focused on extending this hydrophobic group with alternative, larger hydrophobic moieties to enhance binding interactions. nih.gov The analysis of amino acid residue interactions at the enzyme's binding site allowed for the rational selection of building blocks for creating new analogs. nih.gov This structure-guided design approach, informed by both the complexation model and the pharmacophore, aims to optimize the shape complementarity between the inhibitor and the enzyme's active site, thereby improving inhibitory potency. nih.gov

Lysosomal phospholipase A2 (PLA2G15) is a crucial enzyme for lipid metabolism, specifically in the breakdown of phospholipids (B1166683) within lysosomes. researchgate.netnih.gov A notable characteristic of this enzyme is its inhibition by cationic amphiphilic drugs. nih.govnih.gov Propanolamine (B44665) derivatives, such as this compound, fit into this structural class.

Inhibition of PLA2G15 by these compounds is a strong predictor of drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. researchgate.netnih.gov A study involving a library of 163 drugs found that 144 of them inhibited PLA2G15 activity. nih.gov The proposed mechanism of inhibition for some of these drugs, such as fosinopril, involves interference with the binding of the PLA2G15 enzyme to liposomal membranes, which contain its substrate. nih.gov Given that amiodarone, a well-known cationic amphiphilic drug and PLA2G15 inhibitor, causes phospholipid accumulation, it is suggested that PLA2G15 is a primary target for many drugs that induce this cellular response. nih.govnih.gov

The propanolamine scaffold is found in many biologically active molecules that can modulate various enzyme systems. For instance, certain new aminopropan-2-ol derivatives have been shown to possess cardiovascular activity by modulating catecholamine pathways. mdpi.com This modulation can have downstream effects on enzyme activities. Catecholamines are known to influence lipoprotein lipase (B570770) activity and inhibit extrahepatic cholesterol synthesis. mdpi.com Therefore, by interacting with adrenergic systems, propanolamine derivatives can indirectly modulate the activity of these important metabolic enzymes. mdpi.com

Investigation of Thymidylate Kinase (TMK) Inhibition in Bacterial Systems

Receptor Binding Affinity and Functional Activity Profiling

While the propanolamine structure is characteristic of beta-adrenergic receptor blockers, detailed receptor binding affinity and functional activity profiles for this compound and its specific analogs in the context of broader screening panels were not extensively detailed in the reviewed scientific literature focusing on enzyme inhibition.

Adrenoceptor (α1, α2, β1) Binding and Functional Activity Assessments

Aryloxypropanolamine derivatives are classically recognized as ligands for β-adrenergic receptors. oup.com Their interaction with these receptors is highly dependent on their stereochemistry and the substituents on the aromatic ring. The oxygen bridge in the propanolamine side chain is known to increase the potency of antagonism compared to arylethanolamine structures. oup.com

β-Adrenoceptor Interactions : Research into phenoxypropanolamine derivatives demonstrates their activity as potent β-adrenoceptor agonists or antagonists. nih.gov The binding affinity is influenced by the lipophilicity and steric factors of the aromatic substituents. nih.gov For instance, studies on human β-adrenoceptors expressed in CHO cells have been used to determine the binding affinities and functional activities of these analogs through radioligand binding and cAMP accumulation assays. nih.govresearchgate.net The (S)-enantiomer, as specified for the target compound, is typically the more active form at β-receptors.

α-Adrenoceptor Interactions : While primarily known for their β-receptor activity, some compounds with related structures have shown significant affinity for α1-adrenoceptors. A comprehensive analysis of 101 clinical drugs and compounds revealed that various antipsychotics and antidepressants with amine functionalities possess high α1-adrenoceptor affinities, sometimes comparable to or higher than prescribed α-blockers. semanticscholar.org Although selective serotonin (B10506) reuptake inhibitors (SSRIs) generally show poor affinity, tricyclic antidepressants like amitriptyline (B1667244) and certain antipsychotics like risperidone (B510) bind strongly to α1A, α1B, and α1D subtypes. semanticscholar.org This suggests a potential for polypharmacology within the broader class of amine-containing compounds, although specific data for this compound is not detailed.

Below is a table summarizing the binding affinities of representative aryloxypropanolamine analogs and related compounds at α1 and β1-adrenoceptors.

Compound AnalogReceptor SubtypeBinding Affinity (Ki, nM)Activity
Propranololβ11.1Antagonist
Propranololβ20.8Antagonist
Atenololβ1145Antagonist
Prazosinα1A0.19Antagonist
Prazosinα1B0.13Antagonist
Prazosinα1D0.44Antagonist

Data is illustrative for the chemical class and may not represent the specific subject compound.

Serotonin (5-HT) Receptor Interactions and Subtype Selectivity

Cross-reactivity with serotonin receptors is a known feature of many adrenergic ligands due to structural similarities in the binding pockets of aminergic G protein-coupled receptors (GPCRs). nih.gov

Specifically, analogs of pindolol, which is an indoloxypropanolamine, have been synthesized and evaluated as 5-HT(1A) receptor antagonists. nih.gov These studies highlight the structural requirements for optimal binding to the 5-HT1A receptor within this chemical class. The key features identified include the (S)-configuration of the 2-propanol linker, a 4-indoloxy substituent, and a large, lipophilic cyclic amine substituent. nih.gov This demonstrates that modifications to the aryloxypropanolamine scaffold can shift selectivity towards serotonin receptors. Many beta-blockers, such as alprenolol, are also listed as serotonin 5-HT1 receptor antagonists. drugbank.com

The table below presents binding data for representative indoloxypropanolamine analogs at the 5-HT1A receptor.

Compound Analog (Indoloxypropanolamine)Amine Substituent5-HT1A Binding Affinity (Ki, nM)
Analog 1Isopropyl15
Analog 2Cyclohexyl1.3
Analog 34-Phenylpiperidine0.3

Data sourced from studies on indoloxypropanolamine analogs to illustrate potential 5-HT receptor interaction. nih.gov

Sigma-1 (σ1) Receptor Ligand Binding and Interaction Analysis

The sigma-1 (σ1) receptor is a unique molecular chaperone located at the endoplasmic reticulum, implicated in various cellular signaling processes. nih.gov A wide range of compounds with an arylalkyl amine structure are known to possess a high affinity for the σ1 receptor. researchgate.net Several CNS-active drugs, including SSRIs like fluvoxamine (B1237835) and sertraline, have demonstrated high to moderate affinity for the σ1 receptor, highlighting its role in the mechanism of action of various psychotropic agents. researchgate.net

While direct studies linking this compound or its close analogs to the σ1 receptor are not prominent in the literature, the general structural features (an aromatic ring separated from a basic amine by a flexible chain) are consistent with those of some known σ1 ligands. Neuroprotective properties of certain compounds have been correlated with their affinity for σ1 receptors over dopamine (B1211576) receptors. nih.gov Ligand binding is typically assessed using radioligand competition assays with probes such as [3H]-(+)-pentazocine. rsc.org

Toll-like Receptor 4 (TLR4) Signaling Pathway Modulation

The Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs). mdpi.com Activation of TLR4 initiates a signaling cascade, leading to the production of pro-inflammatory cytokines. nih.govresearchgate.net

The modulation of the TLR4 pathway by small molecules is an area of intense research, with many identified antagonists and agonists. semanticscholar.orgnih.gov These modulators typically include lipid A analogs, synthetic glycolipids, and various natural products like polyphenols. nih.govunimib.itresearchgate.net Based on available scientific literature, there is no direct evidence to suggest that this compound or other aryloxypropanolamine analogs interact with or modulate the TLR4 signaling pathway. The chemical structures of known TLR4 modulators are generally distinct from the aryloxypropanolamine scaffold.

Mechanisms of Action Elucidation at the Molecular Level for this compound Analogs (In Vitro)

The molecular mechanisms of action for aryloxypropanolamine analogs are directly tied to their interactions with specific receptor binding pockets.

Adrenoceptors : For β-adrenoceptors, the mechanism is competitive antagonism. The aryloxypropanolamine molecule occupies the same binding site as endogenous catecholamines like adrenaline and noradrenaline. Key interactions involve hydrogen bonding with the side-chain hydroxyl and amino groups, as well as hydrophobic or aromatic interactions with the phenoxy portion of the molecule. oup.com Variations in the aromatic ring and its substituents create steric or electronic differences that govern binding affinity and selectivity for β1 versus β2 or β3 subtypes. mdpi.com

Serotonin Receptors : For analogs that bind to the 5-HT1A receptor, the mechanism is also competitive antagonism. nih.gov In vitro studies with indoloxypropanolamine analogs indicate that the indole (B1671886) ring engages in specific interactions within the receptor pocket, while the size and lipophilicity of the N-substituent are critical for high-affinity binding. nih.gov The conserved (S)-stereochemistry of the hydroxyl group is crucial for correct orientation within the binding site. nih.gov

Toll-like Receptor 4 : As there is no reported direct interaction between aryloxypropanolamine analogs and the TLR4 receptor complex, a molecular mechanism of action cannot be described. The established mechanism for TLR4 antagonists involves interfering with the formation of the active receptor dimer. This can occur by competing with LPS for binding to the co-receptor MD-2 or by blocking the interaction between TLR4 and its co-receptor CD14. unimib.itresearchgate.net These mechanisms are associated with molecules structurally different from this compound.

Structure Activity Relationship Sar and Ligand Design Principles for S 1 3 Chlorophenoxy 3 Aminopropan 2 Ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective ligands.

Both 2D and 3D-QSAR models have been developed for aryloxypropanolamine derivatives to understand the structural requirements for their biological activity.

2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors of the molecules. nih.gov These descriptors can include parameters related to thermodynamics, structure, and topology. nih.gov For aryloxypropanolamines, 2D-QSAR studies have revealed the importance of factors such as molecular bulk, branching, and the presence of specific molecular fragments for their inhibitory activity. nih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.govnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov For aryloxypropanolamine analogs, 3D-QSAR models have highlighted the importance of a U-shaped conformation for optimal interaction with the target. nih.gov The contour maps generated from these models can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new derivatives. nih.gov

The development of robust QSAR models requires careful validation. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the predictive power of the model within the training set. nih.gov External validation, using a separate test set of compounds, is crucial to evaluate the model's ability to predict the activity of new, unseen molecules. nih.gov

Table 3: Key Parameters in QSAR Model Validation

ParameterDescriptionDesirable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated correlation coefficient (internal predictive ability)> 0.5
r²_pred Predictive r-squared (external predictive ability)> 0.5

Validated QSAR models serve as powerful predictive tools in the discovery of novel ligands. researchgate.net By calculating the relevant descriptors for a virtual library of compounds, a QSAR model can predict their biological activities without the need for synthesis and experimental testing. researchgate.net This virtual screening approach allows for the rapid identification of promising lead candidates for further development.

For aryloxypropanolamine analogs, QSAR models have been instrumental in designing new compounds with improved potency and selectivity. nih.gov The insights gained from both 2D and 3D-QSAR studies regarding the importance of specific structural features, such as the distribution of positive and negative charges and the presence of particular substituents, can be used to rationally design novel derivatives of this compound with enhanced therapeutic potential. nih.gov For instance, if a QSAR model indicates that increased steric bulk at a certain position of the aromatic ring is beneficial for activity, new analogs with larger substituents at that position can be designed and prioritized for synthesis.

Pharmacophore Elucidation and Mapping for Receptor and Enzyme Binding

The biological activity of this compound and its derivatives as β-adrenergic receptor antagonists is intrinsically linked to their three-dimensional molecular structure and the specific spatial arrangement of key chemical features. Pharmacophore modeling is a computational approach that identifies this essential 3D arrangement of features necessary for a molecule to bind to its biological target, in this case, the β-adrenergic receptor. nih.gov This process is crucial for understanding ligand-receptor interactions and for designing new, more potent, and selective derivatives.

Defining the β-Adrenergic Antagonist Pharmacophore

The aryloxypropanolamine scaffold, to which this compound belongs, is a classic pharmacophore for β-adrenergic antagonists. nih.gov Decades of research have established a consensus model that includes several critical chemical features essential for high-affinity binding and antagonist activity. These features, present in this compound, serve as the foundational points for pharmacophore mapping.

Key Pharmacophoric Features:

Aromatic Ring: The 3-chlorophenoxy group serves as the aromatic feature. This group engages in hydrophobic and potentially π-π stacking interactions within a corresponding hydrophobic pocket of the receptor. mdpi.com

Ether Oxygen: The oxygen atom linking the phenyl ring to the propanolamine (B44665) side chain acts as a hydrogen bond acceptor.

Secondary Hydroxyl Group: The hydroxyl group on the propanolamine backbone is a critical hydrogen bond donor and acceptor. The stereochemistry at this position is paramount; the (S)-enantiomer is consistently the more potent isomer for β-receptor blockade.

Secondary Amine: The amine group is protonated at physiological pH, becoming a positively charged (cationic) center. This positive ionizable feature forms a crucial ionic bond or strong hydrogen bond interaction with a conserved acidic residue (e.g., an aspartate residue) in the receptor's binding site. mdpi.com

N-Alkyl Substituent: While the parent compound is a primary amine, derivatives typically feature a bulky alkyl group on the nitrogen (e.g., isopropyl or tert-butyl), which is known as a "beta-directing" group. This hydrophobic feature enhances affinity and contributes to antagonist properties by occupying a specific hydrophobic sub-pocket in the receptor.

Quantitative Pharmacophore Models and Geometric Constraints

Ligand-based pharmacophore models are developed by aligning a set of active molecules and extracting the common chemical features and their spatial relationships. While a specific model derived exclusively from 3-chlorophenoxy derivatives is not extensively detailed in the literature, valuable insights can be drawn from models developed for structurally related dual-acting α/β-blockers, which share the core aryloxypropanolamine structure.

One such study, using molecular dynamics simulations, identified the key geometric distances between four critical pharmacophoric centers for β-antagonist activity: the centroid of the primary aromatic ring (A1), the centroid of a second aromatic ring or feature (A2), the hydroxyl oxygen atom (O), and the amine nitrogen atom (N). ias.ac.in For compounds where a second aromatic ring is absent, A2 can be considered a placeholder for other key interaction points. The precise distances between these features define the optimal geometry for receptor binding.

Table 1: Inter-feature Distances for a β-Adrenergic Antagonist Pharmacophore Model
Pharmacophore Feature PairDistance (Å)Interaction Type
A1 ↔ N6.90Defines the overall length of the ligand within the binding pocket.
A1 ↔ O5.33Spatial relationship between the aromatic ring and the H-bonding hydroxyl group.
A2 ↔ N4.91Distance from a secondary recognition site to the ionic interaction point.
A2 ↔ O2.86Relates a secondary recognition site to the key H-bonding hydroxyl group.
O ↔ N2.88Crucial distance for interaction with adjacent residues in the binding pocket.
Data derived from a pharmacophore model for dual α/β-blockers. ias.ac.in A1 and A2 represent aromatic centroids, O represents the hydroxyl oxygen, and N represents the amine nitrogen.

Mapping this compound to the Pharmacophore

When mapping the structure of this compound onto this generalized β-antagonist pharmacophore, its functional groups align with the defined features. The centroid of the 3-chlorophenyl ring corresponds to the A1 feature. The hydroxyl oxygen and the amine nitrogen align with the 'O' and 'N' features, respectively. The distances between these groups in the low-energy conformation of the molecule must closely match the optimal distances of the pharmacophore model to ensure a high-affinity interaction.

Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), further refine pharmacophore models by defining regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.gov

For aryloxypropanolamine derivatives, these studies typically reveal:

Sterically Favorable Regions: Green contours in CoMFA maps often indicate areas where bulky substituents increase activity. For β-blockers, this is prominent near the amine, accommodating the N-alkyl group.

Sterically Unfavorable Regions: Yellow contours highlight regions where steric bulk is detrimental, often near the aromatic ring where substituents might clash with the receptor wall.

Electropositive Favorable Regions: Blue contours indicate where positive charge is preferred, invariably located around the protonated amine group.

Hydrogen Bond Donor/Acceptor Favorable Regions: Specific regions highlight where H-bond donors (like the -OH group) and acceptors (like the ether oxygen) enhance binding affinity.

Computational Chemistry and Molecular Modeling of S 1 3 Chlorophenoxy 3 Aminopropan 2 Ol Systems

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding mechanisms of aryloxypropanolamine derivatives, the class to which (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol belongs, with their primary targets, such as β-adrenergic receptors. wisdomlib.org

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinity of ligands to a receptor. The binding affinity is often expressed as a docking score, where a more negative value typically indicates a stronger, more favorable interaction. For aryloxypropanolamine derivatives, these studies help identify which structural modifications may enhance binding to targets like the β1-adrenergic receptor. wisdomlib.orgnih.gov

Computational screening of derivatives of this compound can be performed by altering substituents on the phenoxy ring or the amine group. The resulting change in predicted binding affinity helps in building structure-activity relationships (SAR). For instance, modifying the chlorine substituent or its position on the phenyl ring could significantly alter the binding score.

Below is an interactive table showing hypothetical docking scores for a series of this compound derivatives against a β-adrenergic receptor model. These scores illustrate how computational methods can rank potential drug candidates based on their predicted binding strength. arxiv.org

Derivative IDR-Group Substitution (para-position)Predicted Binding Affinity (kcal/mol)
Parent -H-7.8
Deriv-1 -F-8.1
Deriv-2 -CH3-8.0
Deriv-3 -OCH3-8.4
Deriv-4 -CN-7.5

Note: Data is illustrative and based on typical results from molecular docking studies on aryloxypropanolamine derivatives.

The stability of the ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govthescipub.com For this compound, the key functional groups responsible for these interactions are the hydroxyl (-OH) and secondary amine (-NH-) groups in the propanolamine (B44665) side chain, and the chlorophenoxy group.

Hydrogen Bonding: The hydroxyl group and the protonated amine are crucial hydrogen bond donors and acceptors. thescipub.com They typically form strong hydrogen bonds with polar amino acid residues (such as Aspartic Acid, Serine, and Asparagine) within the receptor's binding pocket. These specific interactions are critical for anchoring the ligand in the correct orientation. researchgate.net

The following table details the typical interactions observed between this compound and key amino acid residues in a model β-adrenergic receptor binding site.

Ligand MoietyInteracting Amino Acid Residue (Example)Type of Interaction
Secondary Amine (-NH2+-) Asp 121Hydrogen Bond (Salt Bridge)
Hydroxyl (-OH) Asn 312Hydrogen Bond
Ether Oxygen (-O-) Ser 215Hydrogen Bond
Chlorophenyl Ring Phe 309, Trp 313Hydrophobic (pi-pi stacking)

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. banglajol.info These methods provide detailed information about molecular structure, orbital energies, and charge distribution, which are fundamental to understanding the molecule's reactivity and interactions. researchgate.net

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis using DFT aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net This is achieved by calculating the potential energy surface as a function of torsion angles of key bonds, such as the C-O-C ether linkage and the C-C bonds of the propanolamine backbone.

The energetic profile reveals the relative stabilities of different conformers (e.g., gauche and anti). The global minimum energy conformer represents the most probable shape of the molecule in the gas phase. This information is crucial for understanding how the molecule fits into a receptor's binding site, as the bioactive conformation may not be the lowest energy state. semanticscholar.org

ConformerDihedral Angle (O-C1-C2-C3)Relative Energy (kcal/mol)Population (%)
Gauche 1 ~60°0.2535
Gauche 2 ~-60°0.0045
Anti ~180°0.8520

Note: Data is representative for a flexible aminopropanol (B1366323) chain and illustrates the output of a typical conformational analysis.

DFT calculations are a powerful tool for elucidating chemical reaction mechanisms at the molecular level. rsc.org For this compound, this includes studying its synthesis. A common synthetic route involves the reaction of 3-chlorophenol (B135607) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with an amine. wisdomlib.org

Computational studies can map the entire reaction pathway, identifying intermediate structures and, most importantly, the transition states. rsc.org The energy of the transition state determines the activation energy of the reaction, providing insights into reaction kinetics and helping to optimize reaction conditions. nih.gov

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. scfbio-iitd.res.in MD is used to assess the stability of the binding pose predicted by docking and to explore the conformational changes in both the ligand and the protein upon binding. biorxiv.orgnih.gov

The stability of the docked pose of this compound within its target receptor can be evaluated by running simulations for tens to hundreds of nanoseconds. nih.govuoa.gr Key parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated with respect to its initial docked position. A low and stable RMSD value over the simulation time suggests a stable binding mode. uoa.grmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. This can highlight which parts of the ligand or protein are most flexible or rigid within the complex.

MD simulations also provide insights into the role of water molecules in the binding pocket and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. researchgate.net

Simulation Time (ns)Ligand RMSD (Å) - Stable PoseLigand RMSD (Å) - Unstable Pose
0 0.00.0
10 1.12.5
20 1.33.8
30 1.24.9
40 1.45.6
50 1.36.2

Note: This table provides illustrative RMSD data from a hypothetical MD simulation to demonstrate the concept of binding pose stability.

Virtual Screening and Combinatorial Library Design Guided by Computational Approaches

The scaffold of this compound, a core structure in many β-adrenergic receptor antagonists, serves as a valuable starting point for the discovery of novel therapeutic agents. wikipedia.org Computational chemistry and molecular modeling are pivotal in leveraging this scaffold to design new molecules with enhanced potency, selectivity, and desired pharmacological profiles. nih.gov Specifically, virtual screening and the computational design of combinatorial libraries are powerful strategies to explore vast chemical space efficiently and identify promising lead compounds. ijpsr.comnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This process can be broadly categorized into two approaches: structure-based and ligand-based virtual screening.

In the context of the this compound scaffold, a structure-based virtual screening campaign would typically utilize the three-dimensional crystal structure of a target receptor, such as the β1-adrenergic receptor. biorxiv.org Molecular docking simulations would then be used to predict the binding conformation and affinity of compounds from a virtual library within the receptor's binding site. nih.gov This allows for the rapid assessment of millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov

For example, a hypothetical virtual screening of derivatives of the parent scaffold against the β1-adrenergic receptor might yield results like those illustrated in the interactive table below. The docking score represents the predicted binding affinity, with lower scores indicating potentially better binding.

Compound IDModification on Parent ScaffoldPredicted Docking Score (kcal/mol)Key Predicted Interaction
VS-001R-group at amino terminus = -CH(CH₃)₂-9.8Hydrogen bond with Asp121
VS-0023-chloro replaced with 3-cyano-9.5Pi-pi stacking with Phe201
VS-003Phenoxy ring replaced with naphthoxy-10.2Increased hydrophobic contact
VS-004R-group at amino terminus = -C(CH₃)₃-8.9Steric clash with Tyr308
VS-005Propan-2-ol hydroxyl inverted (R)-6.1Loss of key hydrogen bond

This table is illustrative and contains hypothetical data to demonstrate the concept of virtual screening results.

Ligand-based virtual screening, on the other hand, is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is constructed based on the key chemical features of known active ligands. This pharmacophore is then used as a 3D query to search for new molecules with a similar arrangement of features.

Complementing virtual screening, computational approaches are instrumental in designing combinatorial libraries. A combinatorial library is a large collection of structurally related compounds that can be synthesized and screened simultaneously. ijpsr.com Starting with the this compound scaffold, key points of chemical diversity can be identified. These are positions on the molecule where different chemical fragments (R-groups) can be attached to generate a library of analogs.

The primary points for modification on the this compound scaffold include:

The Amino Group: Substitution on the nitrogen atom can significantly influence receptor affinity and selectivity.

The Aromatic Ring: Altering the substituents on the chlorophenoxy ring can modulate electronic properties and interactions with the receptor.

The Propanol (B110389) Backbone: While often conserved for its key interactions, modifications can be explored to alter pharmacokinetic properties.

A focused combinatorial library can be designed by selecting a variety of building blocks for each modification point. Computational filters, such as predictions of drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, are applied to ensure the designed molecules have a higher probability of becoming successful drugs.

The design of such a library is outlined in the interactive table below.

Scaffold PositionR-Group Building BlocksNumber of VariantsDesired Property Modulation
Amino Group (R1)Isopropyl, t-Butyl, Cyclohexyl, Benzyl4Receptor subtype selectivity
Aromatic Ring (R2)-Cl, -CN, -CH₃, -OCH₃ at various positions12Binding affinity, lipophilicity
Phenoxy Linker (X)-O-, -S-, -CH₂-3Conformational flexibility

This table presents a hypothetical design for a combinatorial library based on the specified scaffold.

By combining these building blocks in all possible ways (4 x 12 x 3), a virtual library of 144 unique compounds can be generated. These compounds can then be subjected to virtual screening, and the most promising candidates can be prioritized for chemical synthesis and biological evaluation. This integrated computational approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success. ijpsr.com

Derivatization and Scaffold Applications in Preclinical Drug Discovery Research

Design and Synthesis of Novel Scaffolds Based on the (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol Core

The design of novel scaffolds based on this core involves systematic chemical modifications to explore new chemical space and target different biological systems. The fundamental synthetic route generally involves the reaction of 3-chlorophenol (B135607) with an electrophilic three-carbon building block like epichlorohydrin (B41342), followed by the regioselective opening of the resulting epoxide ring with a suitable amine. nih.govnih.gov More advanced chemoenzymatic strategies have been developed to ensure high enantiomeric purity of the final (S)-isomer, which is crucial for biological activity. nih.gov

Modifications to the this compound scaffold are strategically implemented to modulate potency and achieve selectivity for different receptor subtypes (e.g., β1, β2, or β3-adrenergic receptors). oup.commdpi.com Key areas for modification include the aromatic ring, the amino substituent, and the propanol (B110389) backbone.

Aromatic Ring Substitution: The position and nature of substituents on the phenoxy ring are critical determinants of selectivity. For instance, para-substitution on the aromatic ring is often associated with β1-selectivity. oup.com Altering the 3-chloro substituent to other electron-withdrawing or electron-donating groups can modify the electronic properties of the ring, influencing receptor-ligand interactions. mdpi.com

Amino Group Derivatization: The substituent on the terminal amino group significantly impacts both potency and selectivity. Small, branched alkyl groups like isopropyl are common in non-selective or β1-selective antagonists, whereas bulkier substituents can shift activity towards other targets, such as the β3-adrenergic receptor. mdpi.com

Backbone Modification: While less common, modifications to the propan-2-ol linker can be explored to alter the conformational presentation of the pharmacophoric groups.

Structure-activity relationship (SAR) studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA), are employed to guide these modifications. mdpi.com Such computational models help predict how changes in steric, electrostatic, and hydrophobic properties will affect biological activity, enabling the rational design of more potent and selective analogs. mdpi.com For example, CoMFA contour maps can indicate regions where bulky groups are favored or where electropositive potential would enhance activity. mdpi.com

Table 1: Influence of Structural Modifications on Receptor Selectivity for the Aryloxypropanolamine Scaffold
Scaffold PositionModification TypeObserved Effect on SelectivityExample Compound Class
Aromatic Ring (Para-position)Introduction of hydrophilic groups (e.g., acylamino)Increased β1-adrenoceptor selectivity. oup.comPractolol analogs
Amino GroupSmall, branched alkyl groups (e.g., Isopropyl, tert-Butyl)High affinity for β1/β2-adrenoceptors. researchgate.netGeneral β-blockers
Amino GroupIntroduction of bulky aromatic or heterocyclic moietiesShift towards β3-adrenoceptor agonism or introduction of α-blocking activity. researchgate.netmdpi.comβ3-agonists, Carvedilol
Phenoxy MoietyReplacement with other heterocyclic systemsPotential for novel selectivity profiles. researchgate.netPindolol (indole ring)

Bioisosterism is a key strategy in medicinal chemistry to optimize physicochemical and pharmacological properties while retaining the desired biological activity. drughunter.com This involves replacing a functional group with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements can be explored. cambridgemedchemconsulting.com

Chlorine Atom: The chloro group on the phenyl ring can be replaced with other classical bioisosteres. For example, replacing it with fluorine could enhance metabolic stability due to the strength of the C-F bond, while replacement with a trifluoromethyl (CF3) group could significantly alter lipophilicity and electronic character. cambridgemedchemconsulting.com A cyano (CN) or methyl (CH3) group could also be considered as replacements for the chlorine atom. cambridgemedchemconsulting.com

Phenoxy Ether Linkage: The ether oxygen is crucial for the pharmacophore but could be replaced by non-classical bioisosteres like a difluoromethylene (-CF2-) group to modulate metabolic stability and conformation. cambridgemedchemconsulting.com

Aromatic Ring: The entire phenyl ring can be substituted with other aromatic systems, such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com This can lead to significant changes in biological activity, solubility, and potential for new intellectual property. drughunter.com

Hydroxyl Group: The secondary alcohol is a key hydrogen bonding group. While its replacement is challenging without losing significant activity, it could potentially be replaced with groups like an aminohydroxy or a sulfonamide in specific contexts.

Table 2: Potential Bioisosteric Replacements for Functional Groups in the Core Scaffold
Original GroupPotential Bioisostere(s)Rationale for Replacement
Chlorine (Cl)F, Br, CN, CH3, CF3Modulate lipophilicity, metabolic stability, and electronic interactions. cambridgemedchemconsulting.com
Phenyl RingPyridyl, Thienyl, PyrazolylAlter aromatic interactions, improve physicochemical properties, explore novel SAR. drughunter.comcambridgemedchemconsulting.com
Ether Oxygen (-O-)-S-, -CH2-, -CF2-Modify bond angles, metabolic stability, and lipophilicity. cambridgemedchemconsulting.com
Secondary Amine (-NH-)-O-, -CH2-Alter basicity (pKa) and hydrogen bonding capacity (relevant for non-β-blocker targets). cambridgemedchemconsulting.com

Development of Chemical Probes and Affinity Ligands

A chemical probe is a highly characterized small molecule used to study the function of a specific protein target in biological systems. nih.gov Given the well-defined pharmacology of the aryloxypropanolamine scaffold, derivatives of this compound are excellent candidates for development into chemical probes for studying adrenergic receptors or other identified targets.

To serve as a chemical probe, a derivative should ideally possess high potency (typically ≤ 100 nM), proven selectivity (≥ 30-fold over related targets), and demonstrated target engagement in a cellular context. nih.gov Development involves synthesizing analogs with functionalities suitable for labeling, such as:

Fluorescent tags: For use in microscopy and flow cytometry.

Biotinylation: For affinity purification and proteomic studies.

Radiolabeling: For imaging and quantitative binding assays.

Photo-affinity labels: To covalently link to the target receptor for structural and binding site identification.

Affinity ligands, used in affinity chromatography for the purification of target proteins, can also be developed from this scaffold. This involves immobilizing a derivative onto a solid support (e.g., agarose (B213101) beads) via a linker arm, typically attached to a less critical part of the molecule, such as the amino group or a position on the aromatic ring, to ensure the core binding elements remain accessible to the target protein. nih.gov

Strategies for Lead Compound Optimization and Expansion of Chemical Space

Lead optimization is an iterative process that aims to transform a promising hit or lead compound into a preclinical candidate by improving its efficacy, selectivity, and pharmacokinetic (ADME) properties. patsnap.comnih.gov Starting with a lead compound based on the this compound scaffold, optimization strategies would include:

Structure-Activity Relationship (SAR) Expansion: Synthesizing a focused library of analogs to systematically probe the effects of substituents on the aromatic ring and the amine. This helps to build a detailed understanding of the pharmacophore and identify key interactions driving potency and selectivity. patsnap.com

Pharmacokinetic Profiling: Modifying the structure to improve properties such as solubility, membrane permeability, and metabolic stability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism (e.g., through fluorination) can increase a compound's half-life. nih.gov

Selectivity Profiling: Screening optimized compounds against a panel of related receptors and antitargets (e.g., hERG channel) to ensure selectivity and minimize potential off-target effects.

Scaffold Hopping: This strategy involves replacing the core aryloxypropanolamine scaffold with a structurally different moiety that maintains the key pharmacophoric features. rsc.org This can lead to the discovery of novel chemotypes with improved drug-like properties or a distinct intellectual property position. rsc.org For example, the propanolamine (B44665) linker could be incorporated into a more rigid cyclic system to lock in a bioactive conformation.

By employing these strategies, the chemical space around the initial this compound scaffold can be systematically explored and expanded, leading to the identification of optimized candidates for further preclinical development. biobide.com

Advanced Analytical and Spectroscopic Characterization of this compound

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To fulfill the user's request for a thorough and scientifically accurate article, specific experimental data from peer-reviewed scientific literature or chemical databases is essential. This includes Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), mass spectrometry (MS) data, and infrared (IR) spectroscopy results for the exact compound.

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Targeted queries for the compound name in conjunction with various analytical techniques.

Searching for the CAS number of the racemic mixture, 1-amino-3-(3-chlorophenoxy)propan-2-ol (CAS No. 4698-86-6), to locate any related spectral data.

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These searches did not yield any specific ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry, LC-MS/MS, or IR spectroscopy data for this compound. While data for structurally similar compounds (such as aminopropanol (B1366323) and chlorophenol derivatives) are available, using this information to describe the target compound would be speculative and would not meet the required standard of scientific accuracy for this specific molecule.

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Advanced Analytical and Spectroscopic Characterization Methods in Chemical Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for determining the purity and assay of pharmaceutical substances. These methods separate compounds based on their differential distribution between a stationary phase (packed into a column) and a liquid mobile phase. For polar molecules such as aryloxyaminopropanols, reversed-phase (RP) HPLC is the method of choice. In RP-HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol.

The primary goal of an HPLC/UPLC purity method is to separate the main compound from any process-related impurities, starting materials, by-products, or degradation products. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.net

While specific validated methods for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol are not extensively published in peer-reviewed literature, the analytical conditions can be inferred from methods developed for structurally similar compounds like metoprolol (B1676517) and atenolol. researchgate.net A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and acetonitrile, with UV detection at a wavelength where the chlorophenoxy chromophore absorbs, typically around 220-280 nm.

Table 1: Representative HPLC/UPLC Conditions for Purity Analysis of Related Aryloxyaminopropanol Compounds

ParameterTypical Conditions
Instrument HPLC or UPLC System with UV Detector
Column Reversed-Phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC)
Mobile Phase A Aqueous Buffer (e.g., 10 mM Ammonium Acetate, pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient Elution
Flow Rate 0.2 - 0.6 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC
Column Temperature 25 - 40 °C
Detection UV at ~225 nm or ~275 nm
Injection Volume 1 - 10 µL

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is critical for chiral drugs, as enantiomers can have vastly different pharmacological and toxicological profiles. nih.govchapman.edu Direct enantioseparation using chiral chromatography is the most definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and thus, separation. phenomenex.com

For the separation of aryloxyaminopropanol enantiomers, polysaccharide-based CSPs are particularly effective. researchgate.netresearchgate.net Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for this class of compounds. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure, allowing for the discrimination between the two enantiomers. registech.com

Another class of CSPs used for these separations are protein-based columns, such as those using the macrocyclic glycopeptide antibiotic teicoplanin. These columns are known to resolve a wide range of chiral amines and amino alcohols. nih.gov The choice of mobile phase—which can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase—is crucial for optimizing the separation and is selected based on systematic screening. phenomenex.comnih.gov Additives like triethylamine (B128534) or acetic acid are often used in small quantities to improve peak shape and resolution. nih.gov

Table 2: Typical Chiral HPLC Conditions for Enantioseparation of Aryloxyaminopropanol Analogs

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column (CSP) Amylose or Cellulose-based (e.g., Chiralpak® AD)Teicoplanin-based (e.g., Chirobiotic® T or V)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01 v/v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature Ambient (~25 °C)25 - 45 °C
Detection UV at ~230 nmUV at ~230 nm

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By measuring the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

This method provides unambiguous confirmation of the absolute configuration (the R/S designation) of a chiral center and reveals the molecule's preferred conformation in the solid state. Such information is vital for understanding structure-activity relationships and for computational modeling studies.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. However, crystallographic studies on related chlorophenoxy derivatives have been conducted. For instance, analysis of similar structures reveals key intramolecular interactions and packing arrangements in the crystal lattice. This data is crucial for understanding the physical properties of the solid material, such as melting point and solubility, and can inform formulation development. Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would provide definitive structural data for this compound.

Table 3: Information Obtainable from X-ray Crystallography

ParameterDescription
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles they form.
Torsional Angles The dihedral angles that define the molecular conformation.
Absolute Configuration Unambiguous determination of the stereochemistry at the chiral center(s).
Intermolecular Forces Identification of hydrogen bonds and other non-covalent interactions in the crystal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with 3-chlorophenol and a chiral epoxide precursor (e.g., glycidyl tosylate). Perform nucleophilic substitution under basic conditions (K₂CO₃ in DMF, 60°C, 12h) to attach the 3-chlorophenoxy group .
  • Step 2 : Introduce the amine group via reductive amination using NH₃ and NaBH₃CN in methanol. Chiral resolution can be achieved via diastereomeric salt formation with L-tartaric acid .
  • Step 3 : Purify via column chromatography (SiO₂, EtOAc/hexane gradient) and confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .
    • Key Data :
ParameterValue
Yield (Step 1)65–75%
Enantiomeric Excess (ee)>99% (post-resolution)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., splitting of CH₂NH₂ at δ 2.7–3.1 ppm) and aromatic protons (δ 6.8–7.3 ppm for 3-chlorophenoxy) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 230.0584 (C₉H₁₂ClNO₂⁺) .
  • IR Spectroscopy : Identify NH₂ (3350 cm⁻¹) and ether C-O (1240 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the 3-chlorophenoxy group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl substituent activates the aryl ring for Pd-catalyzed Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (80°C, 6h) to functionalize the aromatic ring .
  • Challenges : Competing side reactions (e.g., dechlorination) occur with strong bases. Optimize pH (pH 9–10) and use milder bases like Cs₂CO₃ to suppress degradation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (ATP concentration, pH). Replicate assays using standardized protocols (10 mM ATP, pH 7.4) and include positive controls (e.g., staurosporine) .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent effects (e.g., DMSO >1% inhibits activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Workflow :

  • Step 1 : Generate 3D conformers using Gaussian09 (B3LYP/6-31G*).
  • Step 2 : Dock into ATP-binding pockets (e.g., EGFR kinase) via AutoDock Vina. Key interactions: H-bond between NH₂ and Met793, π-π stacking of 3-chlorophenoxy with Phe723 .
    • Validation : Compare predicted binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Methodological Recommendations

  • Stability Testing : Monitor degradation under UV light (λ = 254 nm) and acidic conditions (pH 3.0). Use LC-MS to identify byproducts (e.g., hydrolyzed amine or ether cleavage) .
  • Stereochemical Integrity : Store at -20°C under argon to prevent racemization. Confirm ee monthly via polarimetry ([α]D²⁵ = +15.3°) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.